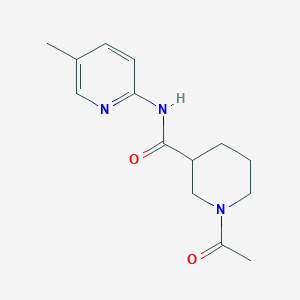
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, also known as MP-10, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of piperidine carboxamides and has gained attention due to its potential therapeutic applications.
Scientific Research Applications
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Mechanism of Action
The exact mechanism of action of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and body. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and immune function. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been found to bind to the CB2 receptor, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have various biochemical and physiological effects in animal studies. It has been found to increase the levels of certain neurotransmitters in the brain such as dopamine and serotonin, which are involved in mood regulation and pain perception. 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has also been found to reduce inflammation and oxidative stress in the brain and body, which may contribute to its neuroprotective properties. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments.
However, there are also some limitations to using 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Finally, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. One area of interest is the potential use of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in animal models of these diseases. Another area of interest is the potential use of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as an analgesic and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route for these applications. Finally, more research is needed to fully understand the mechanism of action of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide involves a multi-step process using various reagents and solvents. The first step involves the reaction of 2-amino-5-methylpyridine with acetyl chloride to form N-acetyl-2-amino-5-methylpyridine. The second step involves the reaction of N-acetyl-2-amino-5-methylpyridine with 3-piperidinylacetic acid to form 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. The yield of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is typically around 50% and the purity can be improved by recrystallization.
properties
IUPAC Name |
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-5-6-13(15-8-10)16-14(19)12-4-3-7-17(9-12)11(2)18/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPOFRKPGGXHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

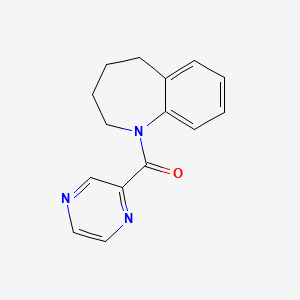
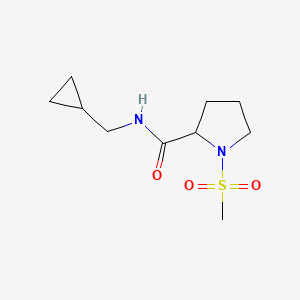


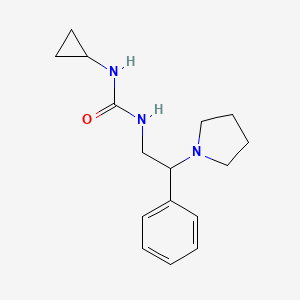
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
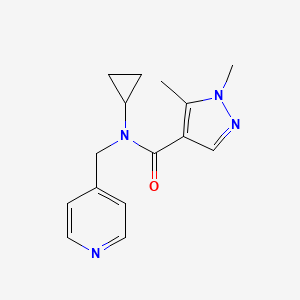

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
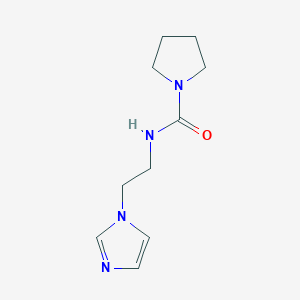
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)